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Compound of Interest

6,8-Dimethyl-4-hydroxy-2-
Compound Name:

phenylquinoline
CAS No.: 93315-54-9
Cat. No.: B11866405

Get Quote

Executive Summary & Compound Identity

This guide provides a structural elucidation framework for 6,8-Dimethyl-4-hydroxy-2-
phenylquinoline (CAS: Analogous to 2-phenyl-4-quinolone series).[1] This compound is a
pharmacophore scaffold often synthesized via the Conrad-Limpach reaction, involving the
condensation of 2,4-dimethylaniline with ethyl benzoylacetate.[1]

Critical Structural Nuance (Tautomerism): Researchers must recognize that while the IUPAC
name suggests a "4-hydroxy" (enol) structure, the compound exists predominantly as the 4-
guinolone (keto) tautomer in the solid state and in polar solvents (DMSO, Methanol).
Spectroscopic data (NMR, IR) will reflect the keto-amine form rather than the enol-imine form.

[1]

Diagram 1: Tautomeric Equilibrium & Structural Logic
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Caption: The keto-enol tautomerism heavily favors the 4-quinolone form, dictating the presence
of Amide-like spectral features.[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy

Assignments are based on the 4-quinolone tautomer in DMSO-d

[1] The 6,8-dimethyl substitution pattern simplifies the benzenoid region, leaving only two
protons (H-5 and H-7) in a meta relationship.[1]

H NMR Data (400 MHz, DMSO-d )
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Shift ( Coupling (
Position Multiplicity Integral
» PpmM) , HZ)

Assignment
Logic

Lactam NH;
highly
deshielded by
H-bonding.[1]

NH 11.50-11.80 brs 1H -

Peri-position
to C=0

H-5 7.85-7.95 d (or br s) 1H (deshielded).
Meta-coupled
to H-7.

Phenyl ortho
Ph-H 7.75-7.85 m 2H -
protons.[1]

Phenyl
Ph-H 7.50 -7.60 m 3H - meta/para
protons.[1]

Aromatic
proton

H-7 7.30-7.40 d (or brs) 1H
between two

methyls.

Characteristic

quinolone
H-3 6.25 - 6.35 S 1H - o

olefinic

proton.

Methyl at C-8

(sterically
8-Me 2.45 - 255 S 3H -

crowded near

NH).[1]

Methyl at C-
6.[1]

6-Me 2.35-2.40 s 3H -

Key Diagnostic Signals:
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e The H-3 Singlet (

6.30): This sharp singlet confirms the formation of the quinolone ring.[1] Absence of this peak
suggests incomplete cyclization.[1]

e The H-5/H-7 Pattern: unlike unsubstituted quinolones, you will NOT see a complex ddd
pattern.[1] You will see two sharp signals (often appearing as singlets due to weak meta-
coupling) corresponding to the protons on the substituted ring.[1]

Shift (
Carbon Type Assignment
» Ppm)

Carbonyl carbon (Quinolone
C=0 (C-4) 176.5-177.5

core).

Imine-like carbon attached to
C=N (C-2) 149.5-150.5

Phenyl.
C-Quat 140.0 — 142.0 Bridgehead carbons (C-8a).[1]

Phenyl C-1/C-6/ C-8 (Methyl
Ar-C 132.0-135.0 _

substituted).[1]

Phenyl and Benzenoid CH (C-
Ar-CH 126.0 — 130.0

5, C-7).[1]

Characteristic high-field olefinic
C-3 106.5-107.5

carbon.[1]

Methyl carbons (C-6 and C-8).
Me 205-215

[1]

Infrared (IR) Spectroscopy

The IR spectrum is dominated by the "Vinylogous Amide" system. The absence of a standard
ketone peak (>1700 cm

) and the presence of a lower frequency band confirms the quinolone structure.
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Frequency (cm
Vibration Mode Description

)

Broad, medium intensity.

Indicates the "lactam” form.[1]
(N-H) (OH stretch would be

sharper/higher if enol).[1]

3200 — 3400

Weak aromatic C-H stretches.

3050 — 3080
(C-H) Ar [1]

Methyl group C-H stretches

2910 — 2980 (Distinct from non-methylated

(C-H) Alk
analogs).

Diagnostic: Quinolone

carbonyl.[1] Lowered from
1630 — 1645 c=0 . . .
(C=0) 1680 due to conjugation with

the N lone pair.[1]

Aromatic ring skeletal

1590 - 1610 _
(C=C) vibrations.

1550 - 1570 Amide ll-like bending band.[1]

(N-H)

Mass Spectrometry (MS)
Molecular Formula: C
H

NO Molecular Weight: 249.31 g/mol

Fragmentation Pathway

Quinolones exhibit a highly specific fragmentation pattern involving the sequential loss of CO
(Carbon monoxide) and HCN (Hydrogen cyanide) or CH

CN (Acetonitrile) due to the stability of the aromatic core.
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Diagram 2: MS Fragmentation Logic

Molecular lon [M]+

m/z 249
(Base Peak / Stable)

CO (28 Da)

[M - COJ+
m/z 221
(Ring Contraction)

" He - HCN (27 Da)

[M - CO - H]+ [M - CO - HCN]+
m/z 220 m/z 194
(Fused Indole-like cation) (Deep Fragmentation)
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Caption: The primary fragmentation pathway involves the expulsion of the carbonyl group
followed by ring contraction.

Key MS Peaks (El, 70 eV):

e m/z 249 [M]+: Base peak (100%). The aromatic quinolone system is extremely stable.[1]

e m/z 248 [M-H]+: Significant peak due to loss of NH proton or benzylic H.[1]

e m/z 221 [M-COQO]+: Diagnostic loss of carbonyl.[1]

e m/z 77 [Ph]+: Phenyl cation fragment.[1]

Experimental Protocol: Synthesis & Isolation

To generate a valid sample for the above data, the Conrad-Limpach protocol is the standard.[1]

e Reactants: Mix 2,4-dimethylaniline (1.0 eq) and ethyl benzoylacetate (1.1 eq).
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Condensation (Step 1): Reflux in ethanol with catalytic HCI (or use molecular sieves) to form
the enamine intermediate.[1] Isolate or carry through.

Cyclization (Step 2): Heat the intermediate in a high-boiling solvent (e.g., Diphenyl ether) at
250°C for 15-30 mins. This thermal shock drives the elimination of ethanol and ring closure.

[1]

Workup: Cool the mixture. Dilute with hexane/petroleum ether.[1] The product (6,8-Dimethyl-
4-hydroxy-2-phenylquinoline) will precipitate as a solid.[1] Filter and wash to remove the
high-boiling solvent.[1]

Purification: Recrystallize from Ethanol/DMF.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e 1. 2,4-Dimethylaniline | C8BH11N | CID 7250 - PubChem [pubchem.ncbi.nim.nih.gov]

 To cite this document: BenchChem. [Comprehensive Spectroscopic Profiling: 6,8-Dimethyl-
4-hydroxy-2-phenylquinoline[1]]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b11866405/docs#comprehensive-spectroscopic-
profiling-6-8-dimethyl-4-hydroxy-2-phenylquinoline-1]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact
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and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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